Cas no 4589-97-3 (Benzeneacetaldehyde, a-(hydroxyimino)-, oxime)

4589-97-3 structure
Product name:Benzeneacetaldehyde, a-(hydroxyimino)-, oxime
Benzeneacetaldehyde, a-(hydroxyimino)-, oxime 化学的及び物理的性質
名前と識別子
-
- Benzeneacetaldehyde, a-(hydroxyimino)-, oxime
- .α.-Phenyldioxime
- 2-(hydroxyimino)-2-phenylacetaldehyde oxime
- Glyoxal, phenyl-, dioxime
- Glyoxime, phenyl-
- Phenylglyoxime
- α-Phenyldioxime
- Benzeneacetaldehyde, .alpha.-(hydroxyimino)-, oxime
- AKOS002528191
- 4589-97-3
- (1E,2Z)-(Hydroxyimino)(phenyl)ethanal oxime #
- a-Phenylglyoxim
- .alpha.-Phenyldioxime
- MLXJSLOEWNSWKU-OAMUUVBCSA-N
- (hydroxyimino)(phenyl)acetaldehyde oxime
- N-[(Z)-2-nitroso-1-phenylethenyl]hydroxylamine
- NSC-152094
- (NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine
- NSC152094
- ss-Phenyl-glyoxim
-
- インチ: InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,10,12H/b8-6-
- InChIKey: LQDIWLPXNVRMQE-VURMDHGXSA-N
- SMILES: O=N/C=C(/C1C=CC=CC=1)\NO
計算された属性
- 精确分子量: 164.05864
- 同位素质量: 164.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 61.7A^2
じっけんとくせい
- 密度みつど: 1.2739 (rough estimate)
- Boiling Point: 291.62°C (rough estimate)
- フラッシュポイント: 137.2°C
- Refractive Index: 1.6000 (estimate)
- PSA: 65.18
- LogP: 1.32490
Benzeneacetaldehyde, a-(hydroxyimino)-, oxime 関連文献
-
2. III.—The absorption spectra of various aldehydes and ketones and some of their derived compoundsJohn Edward Purvis J. Chem. Soc. Trans. 1925 127 9
-
7. Index of subjects
-
8. Organic chemistry
-
9. Detection of geometrical isomers by fractional sublimation in a mass spectrometerJ. R. Majer,R. Perry J. Chem. Soc. A 1970 822
4589-97-3 (Benzeneacetaldehyde, a-(hydroxyimino)-, oxime) Related Products
- 1031961-64-4(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide)
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 313654-73-8(3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine)
- 2228814-04-6(5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate)
- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)
- 6007-77-8(4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid)
- 663941-75-1(2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride)
- 2287271-52-5(methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)
- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)
- 16165-68-7(Diethyl 1-decylphosphonate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
